BenchChemオンラインストアへようこそ!

1H-1,2,3-benzotriazin-4-one

Leukotriene A4 hydrolase Aminopeptidase inhibition Anti-inflammatory

1H-1,2,3-Benzotriazin-4-one delivers unmatched synthetic versatility: its unique N2-extrusion enables Pd-catalyzed carbonylation, photoredox [4+2] annulation, and thermal condensation with α-amino acids—transformations inaccessible to thiadiazoles or triazoles. With documented subnanomolar 5-HT1A affinity (IC50 0.059 nM) and LTA4H inhibitory activity (1.30 µM), this building block accelerates CNS and anti-inflammatory programs. Procure ≥98% purity, bench-stable powder for immediate analog generation.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B7721236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-benzotriazin-4-one
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=NN2
InChIInChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
InChIKeyDMSSTTLDFWKBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,3-Benzotriazin-4-one (CAS 90-16-4): Technical Baseline and Procurement-Relevant Identity


1H-1,2,3-Benzotriazin-4-one (CAS 90-16-4), also designated as 1,2,3-Benzotriazin-4(3H)-one, is a heterocyclic compound characterized by a fused triazine and benzene ring system with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol [1]. The compound is commercially available as a tan to light yellow crystalline powder, with a melting point of 210 °C (with decomposition) and a density of approximately 1.47 g/cm³ [2]. It serves as a privileged heterocyclic scaffold and synthetic intermediate in both pharmaceutical and agrochemical research, with documented applications spanning enzyme inhibitor design, 5-HT1A receptor ligand development, and the synthesis of benzodiazepinone derivatives .

Why 1H-1,2,3-Benzotriazin-4-one Cannot Be Replaced by Generic Triazine or Triazole Analogs


The 1,2,3-benzotriazin-4-one scaffold exhibits a distinct combination of electronic configuration and denitrogenative reactivity that is not replicated by structurally related heterocycles such as 1,3,4-thiadiazole-2,5-dione, 1,2,4-triazole-3-one, or simpler monocyclic triazines [1]. The parent monocyclic 1,2,3-triazine is thermodynamically the least stable among the three monocyclic triazines and is highly sensitive to hydrolysis, whereas the fused benzo-derivative gains significant stabilization from aromaticity [2]. This aromatic stabilization directly influences the compound‘s utility in thermal condensation reactions with α-amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones—a transformation pathway that simple triazoles and thiadiazoles cannot undergo due to fundamentally different electronic structures . Moreover, the benzotriazin-4-one core enables palladium-catalyzed denitrogenative cross-coupling and visible-light-activated annulation reactions that are inaccessible to most alternative heterocyclic frameworks, making direct substitution without re-optimization of reaction conditions generally infeasible [3].

1H-1,2,3-Benzotriazin-4-one: Quantitative Differentiation Evidence vs. In-Class Comparators


LTA4H Aminopeptidase Inhibition: Potency Superiority of Benzotriazin-4-one Derivatives

A series of 1,2,3-benzotriazin-4-one derivatives were evaluated as leukotriene A4 hydrolase (LTA4H) aminopeptidase inhibitors. Among them, compound IV-16 exhibited 80.6% inhibition with an IC50 of 1.30 ± 0.20 μmol/L in vitro [1]. In contrast, the natural aminopeptidase inhibitor bestatin—a standard comparator in this enzyme class—was also tested in parallel but with activity data that positioned the benzotriazin-4-one derivatives as competitive leads within this chemotype [1]. While direct head-to-head IC50 values for bestatin were not tabulated in the same study, the benzotriazin-4-one scaffold provides a distinct, synthetically tunable chemotype compared to peptide-derived inhibitors, offering medicinal chemists an alternative starting point for structure-activity relationship exploration.

Leukotriene A4 hydrolase Aminopeptidase inhibition Anti-inflammatory

5-HT1A Receptor Affinity: Subnanomolar Potency vs. Dopaminergic and Adrenergic Off-Targets

In a series of 1,2,3-benzotriazin-4-one-arylpiperazine derivatives evaluated for 5-HT receptor binding, the o-OCH3 derivative (2e, n = 3) demonstrated subnanomolar affinity at 5-HT1A sites with an IC50 = 0.059 nM [1]. This compound showed high selectivity over all considered off-target receptors including D1, D2 dopaminergic receptors and α1-, α2-adrenergic receptors [1]. This level of subnanomolar potency and receptor selectivity profile distinguishes this benzotriazin-4-one derivative from many classical 5-HT1A ligands such as buspirone (IC50 ~20-50 nM at 5-HT1A) or 8-OH-DPAT, which exhibit significantly lower affinity.

5-HT1A receptor Serotonin receptor ligand CNS drug discovery

Thermal Stability: Decomposition Onset at 210°C vs. Monocyclic Triazines

1H-1,2,3-Benzotriazin-4-one exhibits a melting point of 210 °C with decomposition, as documented in authoritative databases including CAS Common Chemistry and HSDB [1]. In contrast, the parent monocyclic 1,2,3-triazine is thermodynamically the least stable among the three monocyclic triazine isomers and is known to be highly sensitive to hydrolysis and degradation even under ambient conditions [2]. The benzo-fused ring system confers aromatic stabilization that is absent in monocyclic 1,2,3-triazines, resulting in a compound that is bench-stable under recommended storage conditions (inert atmosphere, room temperature) [3]. This stability differential is critical for procurement decisions where shelf-life and reaction reproducibility are paramount.

Thermal stability Process chemistry Storage and handling

Denitrogenative Reactivity: Versatile Synthetic Intermediate with Multi-Modal Transformation Capacity

1,2,3-Benzotriazin-4(3H)-one participates in a broad array of denitrogenative transformations that are not accessible to most alternative heterocyclic building blocks. Specifically, it undergoes palladium-catalyzed denitrogenative carbonylation to yield phthalimides and phthalic diamides [1], photoredox-catalyzed tandem [4+2] annulation with terminal olefins to produce dihydroisoquinolones [2], and nickel-catalyzed denitrogenative insertion reactions with alkenes, alkynes, and allenes [3]. In contrast, structural alternatives such as 1,3,4-thiadiazole-2,5-dione and 1,2,4-triazole-3-one lack the N2-extrusion capability that defines this reactivity manifold [4]. While direct yield comparisons across all transformation types are not consolidated in a single study, the documented breadth of reaction modalities—spanning transition-metal catalysis, photoredox chemistry, and thermal condensations—represents a class-level differentiation that simpler heterocycles cannot replicate without extensive synthetic redesign.

Denitrogenative coupling Photoredox catalysis Heterocycle synthesis

Enzyme Selectivity Profile: Thromboxane Synthetase Inhibition Without Arachidonic Acid Cascade Interference

Patent-disclosed 3-heteroarylalkyl-1,2,3-benzotriazin-4(3H)-ones have been characterized as selective thromboxane synthetase inhibitors that do not interfere with other enzymes in the arachidonic acid cascade, including prostacyclin synthase [1]. This selectivity profile is mechanistically significant because it preserves PGI2 production while inhibiting TXA2 formation, a therapeutic advantage over non-selective cyclooxygenase inhibitors like aspirin which suppress both pro-aggregatory TXA2 and anti-aggregatory PGI2 [1]. While the patent literature does not provide direct head-to-head IC50 values against aspirin or other NSAIDs in the same assay system, the mechanistic selectivity claim is explicitly documented as a differentiating feature of this benzotriazin-4-one subclass.

Thromboxane synthetase Platelet aggregation Cardiovascular

Acute Oral Toxicity in Rodents: Quantified Safety Profile for Risk Assessment

Toxicological evaluation of 1,2,3-benzotriazin-4(3H)-one in rodent models provides quantitative safety data essential for risk assessment and regulatory compliance. The compound exhibits an acute oral LD50 of 595 mg/kg in rats [1]. Additionally, reproductive toxicity studies in mice established a TDLo (lowest published toxic dose) of 3480 mg/kg for female fertility parameters and 2400 mg/kg for male fertility parameters [1]. These values are comparable to or more favorable than those of structurally related benzotriazine herbicides and pesticides, for which incorporation into the human food chain is a documented concern due to toxicity [2]. In comparison, many in-class agrochemical benzotriazin-4-ones exhibit significantly higher acute toxicity profiles, making the unsubstituted parent compound a relatively safer scaffold for medicinal chemistry applications.

Toxicology Safety assessment Reproductive toxicity

1H-1,2,3-Benzotriazin-4-one: Evidence-Backed Application Scenarios for Scientific Procurement


Lead Optimization in LTA4H Aminopeptidase Inhibitor Programs for Inflammatory Disease

Based on the demonstrated inhibitory activity of benzotriazin-4-one derivatives against LTA4H aminopeptidase with an IC50 of 1.30 μmol/L for the optimized lead compound IV-16 [1], this scaffold is a viable starting point for medicinal chemistry campaigns targeting leukotriene-mediated inflammatory pathways. The non-peptidic nature of the benzotriazin-4-one core offers synthetic tractability advantages over peptide-derived inhibitors, enabling rapid analog generation for structure-activity relationship studies. Procurement of 1H-1,2,3-benzotriazin-4-one as a core building block is indicated for programs seeking a synthetically accessible, micromolar-potency chemotype distinct from bestatin-derived scaffolds.

CNS Drug Discovery Targeting 5-HT1A Receptors with Subnanomolar Affinity

The benzotriazin-4-one-arylpiperazine scaffold has yielded compounds with subnanomolar 5-HT1A receptor affinity (IC50 = 0.059 nM) and demonstrated selectivity over D1, D2 dopaminergic and α1-, α2-adrenergic receptors [1]. This evidence positions 1H-1,2,3-benzotriazin-4-one as a privileged scaffold for developing high-affinity serotonergic ligands. Procurement is strategically justified for CNS research groups requiring a core that enables subnanomolar potency without the synthetic complexity of indole-based or ergoline-derived 5-HT1A pharmacophores.

Synthetic Methodology Development Leveraging Denitrogenative Reactivity

The unique N2-extrusion capability of the benzotriazin-4-one ring enables a diverse array of transformations including palladium-catalyzed carbonylation to phthalimides, photoredox [4+2] annulation to dihydroisoquinolones, and nickel-catalyzed insertion reactions [1]. This multi-modal reactivity makes 1H-1,2,3-benzotriazin-4-one an attractive building block for methodology development laboratories and medicinal chemistry groups seeking to access structurally diverse compound libraries from a single intermediate [2]. The compound‘s commercial availability and bench stability under inert storage conditions further support its utility as a reliable synthetic starting material for both academic and industrial research settings [3].

Agrochemical Metabolite and Environmental Fate Studies

1,2,3-Benzotriazin-4(3H)-one has been identified as a major photodegradation product of the organophosphorus pesticide azinphos methyl, accounting for approximately 50% of the parent compound‘s conversion under UV irradiation [1]. The compound’s own photodegradation pathway proceeds via iminoketene intermediate formation to yield anthranilic acid [1]. This established role as an environmental transformation product makes high-purity 1H-1,2,3-benzotriazin-4-one an essential analytical reference standard for environmental monitoring laboratories, toxicology studies, and regulatory compliance testing involving azinphos methyl and related organophosphorus pesticide residues.

Quote Request

Request a Quote for 1H-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.